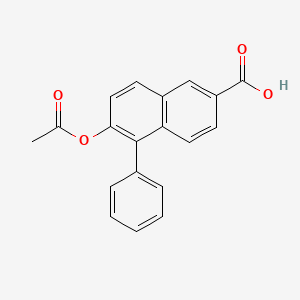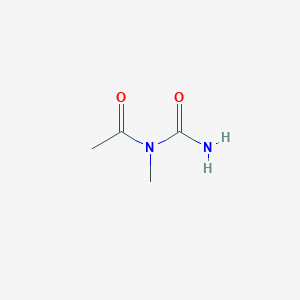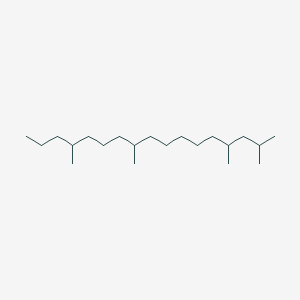
2,4,10,14-Tetramethylheptadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,10,14-Tetramethylheptadecane is an organic compound with the molecular formula C21H44. It is a long-chain alkane characterized by the presence of four methyl groups attached to the heptadecane backbone. This compound is known for its unique structural properties and is often studied for its various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,10,14-Tetramethylheptadecane typically involves the alkylation of heptadecane with methyl groups. One common method is the Friedel-Crafts alkylation, where heptadecane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation of precursor compounds or the use of specialized reactors to ensure high yield and purity. The exact methods can vary depending on the scale of production and the desired application .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,10,14-Tetramethylheptadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler alkanes or other hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,4,10,14-Tetramethylheptadecane has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studies have explored its role as a biomarker in environmental and biological samples.
Medicine: Research is ongoing to investigate its potential therapeutic properties and its role in drug delivery systems.
Industry: It is used in the production of lubricants, surfactants, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2,4,10,14-Tetramethylheptadecane involves its interaction with various molecular targets and pathways. In biological systems, it can act as a hydrophobic molecule that interacts with cell membranes, potentially altering membrane fluidity and function. Its exact mechanism of action can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2,6,10,14-Tetramethylheptadecane: A closely related compound with similar structural properties.
2,6,10,14-Tetramethylhexadecane: Another similar compound used as a hydrocarbon biomarker.
2,6,10,14-Tetramethylpentadecane: Known for its use in hydrocracking reaction pathways
Uniqueness: 2,4,10,14-Tetramethylheptadecane is unique due to its specific methylation pattern, which can influence its physical and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
185756-37-0 |
|---|---|
Fórmula molecular |
C21H44 |
Peso molecular |
296.6 g/mol |
Nombre IUPAC |
2,4,10,14-tetramethylheptadecane |
InChI |
InChI=1S/C21H44/c1-7-12-19(4)15-11-16-20(5)13-9-8-10-14-21(6)17-18(2)3/h18-21H,7-17H2,1-6H3 |
Clave InChI |
QFKSJGGXVHJVCE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CCCC(C)CCCCCC(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



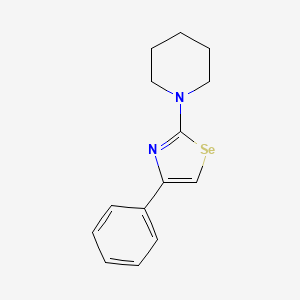
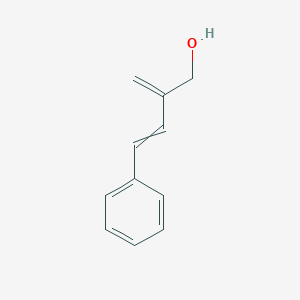
![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)


![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)
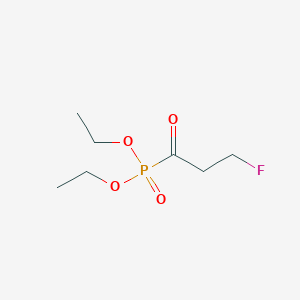
![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)
